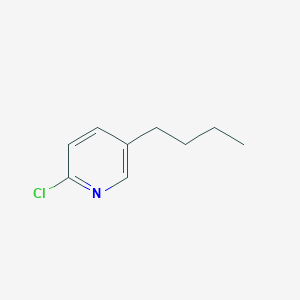

5-Butyl-2-chloropyridine

Beschreibung

5-Butyl-2-chloropyridine (C₉H₁₂ClN) is a substituted pyridine derivative featuring a chlorine atom at the 2-position and a butyl group at the 5-position of the aromatic ring. Its molecular weight is approximately 169.45 g/mol, as derived from HRMS data (calculated [M+Na]⁺: 192.05505; observed: 192.05557) . The compound is synthesized via a modular C–H functionalization method, yielding 70% as a colorless oil after purification by flash column chromatography . Key spectral data include:

Eigenschaften

CAS-Nummer |

136117-94-7 |

|---|---|

Molekularformel |

C9H12ClN |

Molekulargewicht |

169.65 g/mol |

IUPAC-Name |

5-butyl-2-chloropyridine |

InChI |

InChI=1S/C9H12ClN/c1-2-3-4-8-5-6-9(10)11-7-8/h5-7H,2-4H2,1H3 |

InChI-Schlüssel |

ZPVFNAZBRHSDFO-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1=CN=C(C=C1)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The process begins by dissolving 2-amino-5-butylpyridine in a hydrochloric acid (HCl)-saturated aqueous solution. Nitrosyl chloride () is introduced at 0–5°C while maintaining HCl saturation through continuous gas flow. The diazotization intermediate undergoes decomposition, releasing nitrogen gas and forming the chlorinated product.

Key parameters include:

-

Temperature : 0–20°C to minimize side reactions.

-

HCl Concentration : Saturated aqueous solution ensures protonation of the amino group, facilitating nitrosation.

-

Stoichiometry : A 1:1 molar ratio of 2-amino-5-butylpyridine to is critical.

Post-reaction, the mixture is concentrated, alkalized with sodium hydroxide, and extracted with an organic solvent (e.g., methylene chloride). Distillation yields this compound with reported efficiencies exceeding 90% in analogous systems.

Comparative Analysis of Methodologies

Key Observations :

-

The diazotization route is preferred for industrial-scale production due to its simplicity and high yield.

-

Cyclization-chlorination offers flexibility in introducing substituents but requires stringent temperature control.

Challenges and Optimization Strategies

Analyse Chemischer Reaktionen

Arten von Reaktionen: 5-Butyl-2-chloropyridin unterliegt verschiedenen chemischen Reaktionen, darunter:

Nucleophile Substitution: Das Chloratom an der 2-Position kann durch Nucleophile wie Amine, Thiole oder Alkoxide ersetzt werden.

Oxidation: Die Butylgruppe kann oxidiert werden, um entsprechende Alkohole, Aldehyde oder Carbonsäuren zu bilden.

Reduktion: Der Pyridinring kann reduziert werden, um Piperidinderivate zu bilden.

Häufige Reagenzien und Bedingungen:

Nucleophile Substitution: Reagenzien wie Natriumamid (NaNH2) oder Kalium-tert-butoxid (KOtBu) in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Tetrahydrofuran (THF).

Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in sauren oder basischen Medien.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff (Pd/C).

Wichtigste Produkte:

Nucleophile Substitution: Bildung von substituierten Pyridinen mit verschiedenen funktionellen Gruppen.

Oxidation: Bildung von Butylalkohol, Butyraldehyd oder Buttersäurederivaten.

Reduktion: Bildung von Piperidinderivaten.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

5-Butyl-2-chloropyridine can be synthesized through various methods involving the chlorination of butyl-substituted pyridines. Its structure allows it to participate in several chemical reactions, making it a versatile building block in organic chemistry.

Pharmaceutical Applications

This compound is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown potential therapeutic effects, particularly in the treatment of central nervous system disorders.

Case Studies

- Antihistamines : The compound has been used to synthesize antihistamines, which are crucial for treating allergic reactions and other conditions.

- CNS Agents : Research indicates that pyridine derivatives can exhibit activity against neurological disorders by modulating neurotransmitter systems, particularly through GABA receptor interactions .

Agricultural Applications

In agriculture, this compound serves as a precursor for various agrochemicals, including herbicides and fungicides. Its role in developing crop protection agents is vital for enhancing agricultural productivity.

Data Table: Agrochemical Applications

| Agrochemical Type | Example Compound | Application |

|---|---|---|

| Herbicides | Glyphosate | Weed control |

| Fungicides | Pyrithione | Fungal disease management |

Industrial Applications

The compound is also employed in industrial applications, particularly as a catalyst in organic reactions and as a reagent in synthetic processes.

Catalytic Applications

This compound has been investigated for its catalytic properties in various organic transformations, including:

- Cross-coupling reactions : Facilitating the formation of carbon-carbon bonds.

- Phase transfer catalysis : Enhancing the efficiency of reactions between immiscible phases .

Toxicology and Safety Considerations

While this compound has significant applications, it is essential to consider its toxicological profile. Studies have indicated potential health risks associated with exposure to chlorinated pyridines, necessitating careful handling and usage protocols .

Toxicity Data

- Oral LD50 (mouse): Approximately 110 mg/kg

- Dermal LD50 (rabbit): Approximately 48 mg/kg

Wirkmechanismus

The mechanism of action of 5-Butyl-2-chloropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and butyl group can influence its binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares 5-Butyl-2-chloropyridine with three analogous pyridine derivatives:

Comparison with Pyrimidine Analogs

pyridine). Pyrimidines exhibit distinct electronic properties due to two nitrogen atoms, increasing ring electron deficiency and altering reactivity in heterocyclic chemistry .

Biologische Aktivität

5-Butyl-2-chloropyridine is a compound of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is a chlorinated pyridine derivative characterized by the presence of a butyl group at the 5-position and a chlorine atom at the 2-position of the pyridine ring. Its molecular formula is C_10H_12ClN, and it possesses a molecular weight of approximately 185.66 g/mol. The compound's structure facilitates various chemical reactions, including substitution and oxidation, which are crucial for its biological activity.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling pathways. In vitro studies indicate that it may exhibit anti-inflammatory properties by reducing the production of prostaglandins through COX inhibition .

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially effective against various bacterial strains. This activity may be attributed to its structural features that allow it to disrupt bacterial cell membranes .

Pharmacological Effects

The pharmacological profile of this compound includes several notable effects:

- Anti-inflammatory Effects : In animal models, compounds similar to this compound have demonstrated significant reductions in inflammation markers, indicating potential use in treating inflammatory diseases .

- Antimicrobial Activity : Studies have reported that derivatives of chlorinated pyridines exhibit antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may share similar properties .

- Cytotoxicity : Some research indicates that this compound may possess cytotoxic effects against certain cancer cell lines, prompting further investigation into its potential as an anticancer agent .

Case Studies

Several studies have investigated the biological activity of this compound or its analogs:

- Study on COX Inhibition : A recent study evaluated various pyridine derivatives for their COX inhibitory activity. The IC50 values for related compounds ranged from 19.45 μM to 42.1 μM for COX-1 and COX-2 respectively, indicating that modifications at specific positions can enhance inhibitory potency .

- Antimicrobial Efficacy : In a comparative study assessing the antimicrobial properties of several chlorinated pyridines, this compound exhibited significant inhibition against Gram-positive bacteria, supporting its potential application in developing new antimicrobial agents .

Research Findings

Research findings related to the biological activity of this compound can be summarized in the following table:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Butyl-2-chloropyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves halogenation or cross-coupling reactions. For example, chlorination of pyridine derivatives using phosphorus oxychloride (POCl₃) under controlled temperatures (80–120°C) is a common approach. Optimization includes adjusting solvent polarity (e.g., dichloromethane vs. toluene), catalyst loading (e.g., palladium for Suzuki coupling), and reaction time. Monitoring progress via thin-layer chromatography (TLC) ensures intermediate stability. Similar protocols for chloropyrimidines highlight the importance of anhydrous conditions to avoid hydrolysis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Look for deshielding effects on the pyridine ring due to chlorine (δ ~8.5–8.7 ppm for ¹H; δ ~150 ppm for C-Cl in ¹³C). The butyl chain shows characteristic peaks at δ 0.9–1.7 ppm (¹H) and δ 13–35 ppm (¹³C).

- IR : A strong C-Cl stretch near 550–650 cm⁻¹ and aromatic C=C/C=N vibrations at 1450–1600 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 169.6 (C₉H₁₁ClN), with fragmentation patterns indicating loss of Cl or butyl groups.

- Reference spectral data for analogous chloropyridines (e.g., 5-Bromo-2-chloropyridine) can guide interpretation .

Q. How can researchers purify this compound effectively, and what solvents are optimal for recrystallization?

- Methodological Answer : Column chromatography using silica gel with hexane/ethyl acetate (gradient elution) separates impurities. Recrystallization in ethanol or acetone at low temperatures (0–5°C) enhances purity. Solubility studies for related compounds suggest avoiding protic solvents if the compound is moisture-sensitive .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set) model HOMO-LUMO gaps, electrostatic potential surfaces, and nucleophilic/electrophilic sites. Chlorine’s electron-withdrawing effect reduces HOMO energy, increasing electrophilicity. Solvent effects (PCM model) refine predictions for reaction pathways. Studies on hydrogen bonding in pyridine derivatives validate computational frameworks .

Q. What experimental and computational strategies resolve contradictions in crystallographic data for this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SHELX refinement) resolves bond length/angle discrepancies. For ambiguous data, compare multiple datasets and validate with Hirshfeld surface analysis. Advanced software like Olex2 or Mercury visualizes packing motifs. SHELX’s robustness in handling twinned or high-resolution data ensures structural accuracy .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystallization behavior of this compound?

- Methodological Answer : Graph set analysis (Etter’s rules) identifies hydrogen-bonding patterns. Chlorine’s polarizability enhances C-Cl···π interactions, while the butyl chain promotes van der Waals contacts. Differential scanning calorimetry (DSC) and powder XRD track polymorph transitions. Studies on pyridine derivatives emphasize the role of halogen bonds in lattice stability .

Q. What methodologies address discrepancies in biological activity data for this compound derivatives?

- Methodological Answer :

- Dose-Response Consistency : Replicate assays (e.g., IC₅₀) across multiple cell lines with positive/negative controls.

- Structural Analog Comparison : Compare with 5-Bromo-2-chloropyridine to isolate chlorine’s role vs. alkyl chain effects.

- Meta-Analysis : Use databases like PubChem or Reaxys to cross-reference bioactivity trends and identify outliers .

Methodological Design & Data Analysis

Q. How should researchers design stability studies for this compound under varying environmental conditions?

- Methodological Answer :

- Thermal Stability : Use thermogravimetric analysis (TGA) at 25–200°C under nitrogen.

- Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC.

- Humidity Sensitivity : Store samples at 40–75% relative humidity and track mass changes.

- Guidelines from medicinal chemistry journals recommend validating stability for ≥6 months .

Q. What statistical approaches are recommended for analyzing contradictory bioassay results involving this compound?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent choice, cell line variability). Bayesian statistics quantify uncertainty in EC₅₀/IC₅₀ values. Outlier detection (Grubbs’ test) minimizes false positives. Literature on qualitative research emphasizes iterative hypothesis testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.